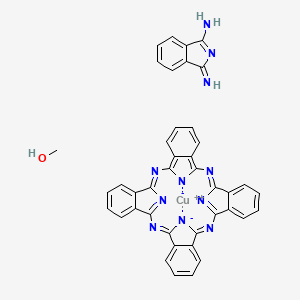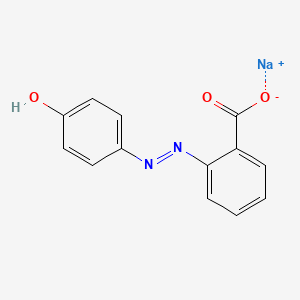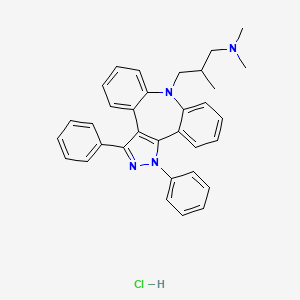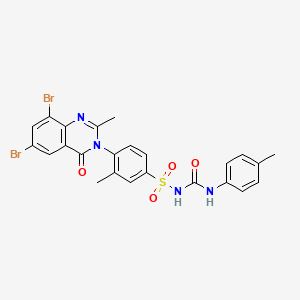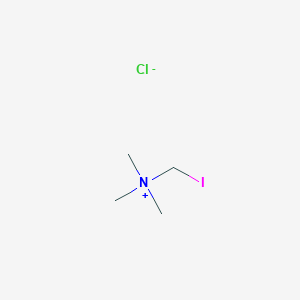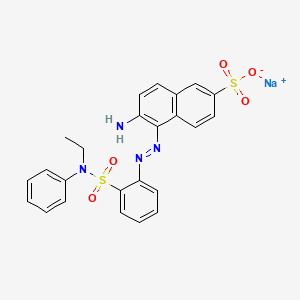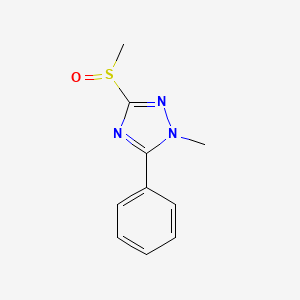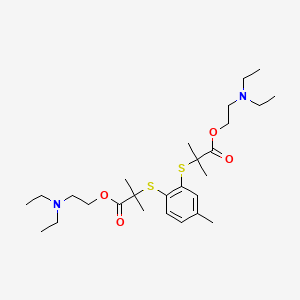
Propionic acid, 2,2'-((4-methyl-o-phenylene)dithio)bis(2-methyl-, bis(2-(diethylamino)ethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sch 1630 is a chemical compound with the molecular formula C27H46N2O4S2 . It contains a total of 81 atoms, including 46 hydrogen atoms, 27 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The compound is characterized by its complex structure, which includes multiple bonds, aromatic rings, esters, tertiary amines, and sulfides .
準備方法
Synthetic Routes and Reaction Conditions
Aromatic Ring Formation: This can be achieved through Friedel-Crafts alkylation or acylation.
Esterification: This involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Introduction of Sulfide Groups: This can be done through the reaction of thiols with alkyl halides.
Industrial Production Methods
Industrial production methods for Sch 1630 would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and not publicly disclosed.
化学反応の分析
Types of Reactions
Sch 1630 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aromatic rings in Sch 1630 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
Sch 1630 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Sch 1630 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that Sch 1630 can modulate various biochemical processes through its unique chemical structure.
類似化合物との比較
Similar Compounds
Sch 1629: A structurally similar compound with slight variations in its molecular formula.
Sch 1631: Another related compound with different functional groups.
Uniqueness
Sch 1630 is unique due to its specific combination of aromatic rings, esters, tertiary amines, and sulfides. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
96971-69-6 |
|---|---|
分子式 |
C27H46N2O4S2 |
分子量 |
526.8 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 2-[2-[1-[2-(diethylamino)ethoxy]-2-methyl-1-oxopropan-2-yl]sulfanyl-4-methylphenyl]sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C27H46N2O4S2/c1-10-28(11-2)16-18-32-24(30)26(6,7)34-22-15-14-21(5)20-23(22)35-27(8,9)25(31)33-19-17-29(12-3)13-4/h14-15,20H,10-13,16-19H2,1-9H3 |
InChIキー |
ZHCBKZNAOBXLDO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC(=O)C(C)(C)SC1=C(C=C(C=C1)C)SC(C)(C)C(=O)OCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



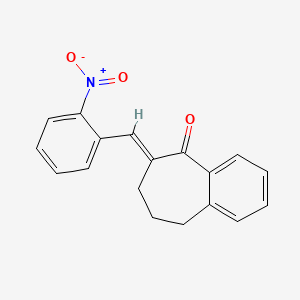
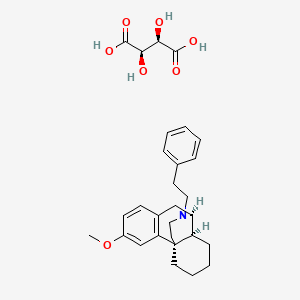
![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)
